molecular formula C11H9N3O3 B2644694 2-(1H-pyrazole-3-amido)benzoic acid CAS No. 405278-63-9

2-(1H-pyrazole-3-amido)benzoic acid

Cat. No.: B2644694
CAS No.: 405278-63-9
M. Wt: 231.211
InChI Key: HLSFGRIYROGCTO-UHFFFAOYSA-N
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Description

2-(1H-pyrazole-3-amido)benzoic acid is a chemical compound with the molecular formula C11H9N3O3 and a molecular weight of 231.21 g/mol It is characterized by the presence of a pyrazole ring attached to a benzoic acid moiety through an amide linkage

Scientific Research Applications

2-(1H-pyrazole-3-amido)benzoic acid has several scientific research applications, including:

Future Directions

The future directions for research on “2-[(1H-Pyrazol-3-ylcarbonyl)amino]benzoic acid” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . For instance, the antimicrobial properties of pyrazole derivatives make them promising candidates for the development of new antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazole-3-amido)benzoic acid typically involves the reaction of 3-amino-1H-pyrazole with 2-carboxybenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazole-3-amido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or benzoic acid moieties are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various reagents, including halogens, alkylating agents, and nucleophiles, can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2-(1H-pyrazole-3-amido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

    3-(1H-pyrazole-3-amido)benzoic acid: Similar structure but with the amide linkage at a different position.

    2-(1H-pyrazole-4-amido)benzoic acid: Similar structure but with the pyrazole ring substituted at a different position.

    2-(1H-pyrazole-3-carboxamido)benzoic acid: Similar structure but with a carboxamide group instead of an amide group.

Uniqueness

2-(1H-pyrazole-3-amido)benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(1H-pyrazole-5-carbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c15-10(9-5-6-12-14-9)13-8-4-2-1-3-7(8)11(16)17/h1-6H,(H,12,14)(H,13,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSFGRIYROGCTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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